molecular formula BH4K B1231863 Potassium tetrahydroborate

Potassium tetrahydroborate

Cat. No.: B1231863
M. Wt: 53.94 g/mol
InChI Key: ICRGAIPBTSPUEX-UHFFFAOYSA-N
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Description

Potassium tetrahydroborate, also known as potassium borohydride, is an inorganic compound with the chemical formula KBH₄. It is a white crystalline solid that is highly soluble in water and is commonly used as a reducing agent in various chemical reactions. The compound is known for its ability to release hydrogen gas upon decomposition, making it a valuable material in hydrogen storage and fuel cell applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tetrahydroborate can be synthesized through several methods. One common method involves the reaction of potassium hydride (KH) with diborane (B₂H₆) in an ether solvent. The reaction proceeds as follows:

2KH+B2H62KBH42KH + B₂H₆ → 2KBH₄ 2KH+B2​H6​→2KBH4​

Another method involves the reduction of potassium borate with magnesium hydride (MgH₂) at elevated temperatures. The reaction is as follows:

KBO2+2MgH2KBH4+2MgOKBO₂ + 2MgH₂ → KBH₄ + 2MgO KBO2​+2MgH2​→KBH4​+2MgO

Industrial Production Methods: Industrial production of this compound typically involves the reaction of potassium hydroxide (KOH) with sodium borohydride (NaBH₄) in an aqueous solution. The reaction is as follows:

KOH+NaBH4KBH4+NaOHKOH + NaBH₄ → KBH₄ + NaOH KOH+NaBH4​→KBH4​+NaOH

This method is preferred due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Hydrolysis

Potassium tetrahydroborate reacts with water, leading to the evolution of hydrogen gas and the formation of potassium metaborate (KBO₂) . The reaction is more rapid under acidic conditions .

KBH4+2H2OKBO2+4H2KBH_4+2H_2O\rightarrow KBO_2+4H_2

The self-hydrolysis of concentrated potassium borohydride solutions is self-limiting in the absence of a catalyst . Adding potassium hydroxide (KOH) to this compound solutions diminishes self-hydrolysis significantly, as higher pH suppresses hydrogen generation .

Reaction with Acids

This compound reacts with acids, such as hydrochloric acid (HCl), undergoing hydrolysis and releasing hydrogen gas . The heat of reaction of this compound with 0.060 molal HCl has been measured using solution calorimetry .

Reduction of Carbonyl Compounds

This compound is used as a reducing agent for organic and organometallic ketones . The reactivity of this compound can be enhanced by forming lithium borohydride in situ or by stabilizing the borohydride ion with basic alumina .

A catalytic enantioselective 1,2-reduction of enones with this compound can be achieved using a chiral N,N'-dioxide-Sc(III) complex catalyst under mild reaction conditions, yielding optically active allylic alcohols with high enantioselectivities .

Chemical Vapor Generation

This compound is utilized in chemical vapor generation systems for atomic fluorescence spectrometry . It has been found that the efficiency for the generation of cadmium-containing vapor was greatly improved when halogenate, i.e., sodium bromate (NaBrO₃) or sodium iodate (NaIO₃), was added .

Reaction with Iodine

This compound reacts with iodine (I₂) to generate boron triiodide (BI₃) in situ, which acts as an active reductant for nitroarenes . This method allows for the reduction of a wide range of nitroarenes, producing boric acid and potassium iodide upon workup .

Reaction with Metal Halides

This compound can react with metal halides to form borohydride complexes . For example, it reacts with titanocene dichloride in tetrahydrofuran to produce a titanocene derivative .

Controlled Release of Diborane

This compound can be used for the controlled release of diborane (B₂H₆) when reacted with boron trifluoride (BF₃) above room temperature, releasing diborane and potassium fluoride (KF) .

Solubility

Potassium tetraborate is more soluble in water than borax . The solubility of this compound in water leads to rigorous decomposition .

Impact of pH

The pH of potassium tetraborate solutions is alkaline, with a 2% solution having a pH of 9.2 . The pH increases slightly with increasing concentration and diminishes slightly with increasing temperature .

Heats of Hydrolysis and Formation

The heat of reaction of this compound with 0.060 molal HCl has been measured by solution calorimetry . The heat of solution of the hydrolysis products has also been measured and combined with certain literature values .

Reaction with Sodium Borohydride

This compound can be prepared by reacting sodium borohydride and potassium hydroxide in aqueous or alcoholic solutions . The solubility of this compound decreases with the addition of sodium or potassium hydroxide . The addition of an amine, such as n-butylamine, can increase the rate of conversion .

Data Tables

Table 1: Thermodynamic Properties

PropertyValue
Molecular Weight53.94 g/mol
Density1.11 g/cm³
Melting Point500 °C
Bulk Density400 kg/m3

Table 2: pH of Potassium Tetraborate Solutions

Concentration (wt %)pH
29.2

Scientific Research Applications

Chemical Synthesis

Selective Reducing Agent
Potassium tetrahydroborate is primarily utilized as a selective reducing agent in organic chemistry. It can effectively reduce ketones and aldehydes to their corresponding alcohols without affecting other functional groups. This selectivity makes it invaluable in the synthesis of complex organic molecules.

Key Applications in Synthesis:

  • Pharmaceuticals : It is used in the synthesis of several pharmaceuticals, including chloramphenicol, vitamin A, thiopenicol, atropine, and scopolamine .
  • Insecticides : Research has shown that this compound can convert citronellal (an aldehyde derived from citronella oil) into citronellol with a yield of 70%, which is useful in developing new insecticides .

Hydrogen Storage Research

This compound has gained attention for its potential in hydrogen storage applications. It can release hydrogen gas upon hydrolysis, making it a candidate for hydrogen fuel cells and other energy-related technologies.

Research Findings:

  • Studies indicate that the thermal properties of this compound mixtures can be optimized for better hydrogen release characteristics .
  • The compound's ability to form stable complexes with metals enhances its effectiveness in hydrogen storage applications .

Material Science

This compound is also explored in material science for its role in synthesizing advanced materials. Its reducing properties are beneficial in producing nanoparticles and other nanostructured materials.

Applications in Material Science:

  • It facilitates the synthesis of metal nanoparticles, which have applications in catalysis and electronics.
  • The compound's unique properties allow for the development of novel materials with tailored functionalities .

Case Study 1: Reduction of Organic Compounds

A study demonstrated the effectiveness of this compound as a reducing agent for various organic compounds. The reduction of ferrocenyl aldehyde yielded a 96% success rate using an optimized method involving potassium hydroxide and methanol .

CompoundReducing Agent UsedYield (%)
Ferrocenyl AldehydeThis compound96
CitronellalThis compound70
β-Dimethylaminoethyl(4-chlorophenyl)ketoneThis compound97

Case Study 2: Hydrogen Storage

Research on this compound mixtures indicates that combining it with sodium tetrafluoroborate can improve thermal stability and hydrogen release efficiency, making it suitable for energy applications .

Mechanism of Action

The mechanism of action of potassium tetrahydroborate involves the transfer of hydride ions (H⁻) to the substrate. The compound acts as a source of hydride ions, which are highly reactive and can reduce various functional groups. The hydride ions are transferred to the substrate, resulting in the formation of the reduced product and the release of hydrogen gas. The molecular targets and pathways involved depend on the specific reaction and substrate being reduced .

Comparison with Similar Compounds

  • Sodium tetrahydroborate (NaBH₄)
  • Lithium tetrahydroborate (LiBH₄)
  • Calcium tetrahydroborate (Ca(BH₄)₂)

Comparison:

This compound stands out due to its balance of reactivity, stability, and cost-effectiveness, making it a versatile and valuable compound in various scientific and industrial applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing potassium tetrahydroborate (KBH₄) in laboratory settings?

this compound is typically synthesized via salt metathesis using sodium borohydride (NaBH₄) and potassium hydroxide (KOH). For example, NaBH₄ reacts with KOH in aqueous or alcoholic media to yield KBH₄ and NaOH as a byproduct . Alternative routes include mechanochemical synthesis, where ball-milling precursors like MgH₂ and aminoboranes can produce tetrahydroborates, though this method is more commonly applied to Mg(BH₄)₂ . Purity is ensured by recrystallization in polar solvents like methanol or water, followed by vacuum drying to remove residual moisture .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • X-ray diffraction (XRD) : Identifies crystalline structure and phase purity .
  • Infrared spectroscopy (FTIR) : Detects B-H stretching vibrations (~2100–2500 cm⁻¹) to confirm borohydride bonding .
  • Thermogravimetric analysis (TGA-DSC) : Assesses thermal stability and decomposition behavior (e.g., KBH₄ decomposes slowly above 400°C, releasing hydrogen) .
  • Elemental analysis : Validates stoichiometry and boron/hydrogen content .

Q. How is KBH₄ utilized in analytical chemistry and pharmaceutical synthesis?

KBH₄ serves as a selective reducing agent in:

  • Organic synthesis : Reduction of carbonyl groups to alcohols under mild conditions (e.g., in APIs like fluoxetine and gliclazide) .
  • Analytical methods : Hydride generation for trace metal detection (e.g., lead in HR-CS HG-AAS) by reacting with acidic solutions to form volatile metal-borohydride complexes .
  • Precious metal recovery : Reduction of platinum ions from acidic leachates, forming metallic precipitates .

Advanced Research Questions

Q. How can experimental parameters be optimized for KBH₄-mediated reductions in complex matrices?

A factorial design approach is recommended to evaluate variables like pH, KBH₄ concentration, and reaction time. For example, in hydride generation atomic absorption spectrometry (HG-AAS), Box–Behnken designs have been used to optimize acid concentration (0.1–1 M HNO₃) and KBH₄ stoichiometry, minimizing hydrogen gas interference while maximizing analyte signal . Kinetic studies under inert atmospheres (e.g., argon) are critical to prevent borohydride hydrolysis .

Q. What contradictions exist in the thermal decomposition behavior of KBH₄?

Discrepancies arise in reported decomposition temperatures:

  • Early studies cite decomposition starting at 400°C with complete breakdown at higher temperatures .
  • Other sources claim stability up to 500°C under inert conditions . Resolution requires controlled TGA-DSC experiments with varying heating rates and gas atmospheres. Hydrogen release kinetics may differ due to sample purity (e.g., residual solvents or moisture) or polymorphic phases .

Q. How does KBH₄ compare to NaBH₄ in hydrogen storage research, and what challenges persist?

While NaBH₄ is widely studied for hydrogen storage, KBH₄ has higher thermal stability but lower hydrogen gravimetric capacity (7.4 wt% vs. 10.6 wt% for NaBH₄). Research on KBH₄-doped sodalites (e.g., Na₈[AlSiO₄]₆(BH₄)₂) has shown reversible hydrogen release via hydrolysis, though competing side reactions (e.g., borate formation) limit cyclability. Theoretical DFT studies combined with in situ XRD/IR are needed to elucidate intermediate species during hydration/dehydration cycles .

Q. How can solubility discrepancies in KBH₄ be addressed for aqueous-phase applications?

Reported solubility varies from 19 g/L (20°C) to 190 g/L (25°C) due to differences in ionic strength and pH . For reproducible results:

  • Use degassed, deionized water to minimize hydrolysis.
  • Buffer solutions to pH >10 (e.g., with KOH) to stabilize BH₄⁻ ions .
  • Monitor solubility via conductivity measurements under controlled temperatures .

Q. Methodological Considerations

  • Handling moisture sensitivity : Store KBH₄ in desiccators under argon; avoid prolonged exposure to humid air to prevent hydrolysis and hydrogen gas formation .
  • Safety protocols : Use explosion-proof equipment for high-temperature studies (>400°C) and neutralize acidic waste with NaHCO₃ to avoid violent reactions .

Properties

Molecular Formula

BH4K

Molecular Weight

53.94 g/mol

IUPAC Name

potassium;boranuide

InChI

InChI=1S/BH4.K/h1H4;/q-1;+1

InChI Key

ICRGAIPBTSPUEX-UHFFFAOYSA-N

Canonical SMILES

[BH4-].[K+]

Synonyms

KBH4
potassium borohydride
potassium tetrahydroborate

Origin of Product

United States

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